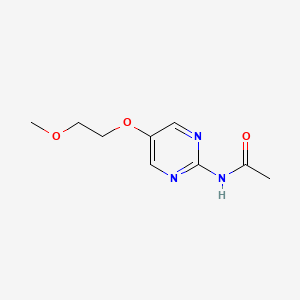
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C9H13N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol in the presence of a base to form the intermediate 5-(2-methoxyethoxy)pyrimidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions usually involve heating and the use of solvents such as toluene or ethyl acetate.
Analyse Des Réactions Chimiques
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives, such as:
N-(5-Ethoxypyrimidin-2-yl)acetamide: Similar in structure but with an ethoxy group instead of a methoxyethoxy group.
N-(Pyridin-2-yl)acetamide: Contains a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
61533-70-8 |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C9H13N3O3/c1-7(13)12-9-10-5-8(6-11-9)15-4-3-14-2/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) |
Clé InChI |
XEYJATGZBDFKLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(C=N1)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

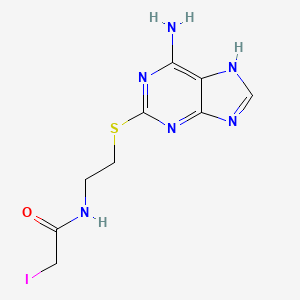
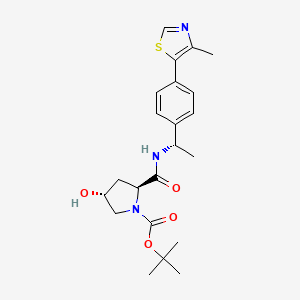
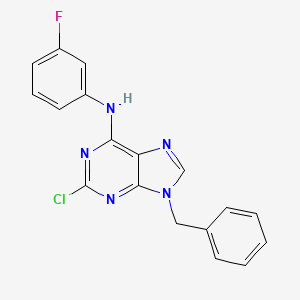
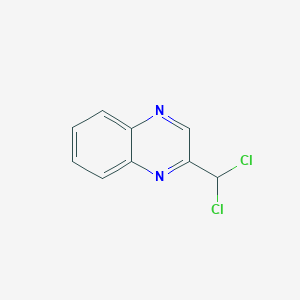
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
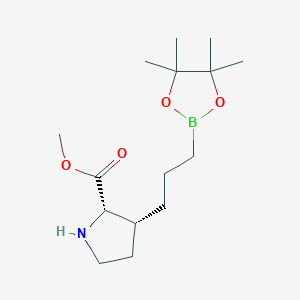
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
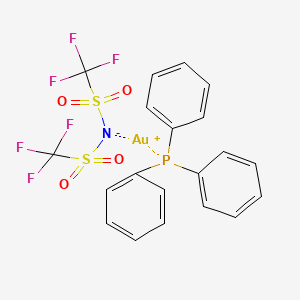
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)

